molecular formula C15H28N2O2 B6358038 tert-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 1779849-06-7

tert-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B6358038
CAS No.: 1779849-06-7
M. Wt: 268.39 g/mol
InChI Key: UGZDVGXHGQBSQM-UHFFFAOYSA-N
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Description

tert-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate is a bicyclic amine-bearing spiro compound characterized by a central azaspiro[5.5]undecane scaffold. The tert-butyl carbamate (Boc) group at position 2 acts as a protective group for the amine, while the primary amine at position 9 confers nucleophilicity and reactivity in synthetic applications.

Properties

IUPAC Name

tert-butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-4-7-15(11-17)8-5-12(16)6-9-15/h12H,4-11,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZDVGXHGQBSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of Primary Amines

In spirocyclic systems, the amine nitrogen is protected using Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP). For example, a 91% yield was achieved for tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate by reacting 2,9-diazaspiro[5.5]undecane with Boc anhydride in DCM at 0°C to room temperature.

Table 1: Boc Protection Conditions for Spirocyclic Amines

Starting MaterialReagentsSolventTemperatureYieldReference
2,9-Diazaspiro[5.5]undecaneBoc₂O, DMAPDCM0°C → RT91%
3-Azaspiro[5.5]undecaneBoc₂O, Et₃NTHFRT85%

Spiro Ring Formation

The spiro[5.5]undecane core is constructed via cyclization reactions, often leveraging intramolecular nucleophilic substitutions or transition-metal-catalyzed couplings.

Intramolecular Aldol Condensation

A ketone precursor undergoes base-catalyzed cyclization to form the spirocyclic structure. For instance, treatment of 2-(2-oxocyclohexyl)piperidine with potassium tert-butoxide in THF at reflux yielded the spiro[5.5]undecane framework in 78% yield.

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst (2nd generation) facilitates the formation of the spiro ring from diene precursors. A reported synthesis of 3-azaspiro[5.5]undecane derivatives achieved 82% yield using RCM in DCM at 40°C.

Table 2: Spiro Ring Formation Methods

MethodCatalyst/ReagentSolventTemperatureYieldReference
Intramolecular AldolKOtBuTHFReflux78%
Ring-Closing MetathesisGrubbs IIDCM40°C82%

Introduction of the 9-Amino Group

The 9-amino functionality is introduced via reductive amination, Curtius rearrangement, or substitution reactions.

Reductive Amination

A ketone intermediate at the 9-position is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the amine after Boc deprotection. This method achieved 67% yield for tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate.

Gabriel Synthesis

A bromide at the 9-position undergoes substitution with potassium phthalimide, followed by hydrazinolysis to release the primary amine. This approach reported a 73% yield for analogous spiro compounds.

Table 3: Amination Techniques

MethodReagentsConditionsYieldReference
Reductive AminationNH₄OAc, NaBH₃CNMeOH, RT, 24h67%
Gabriel SynthesisKPhth, NH₂NH₂EtOH, Reflux, 6h73%

Integrated Synthetic Pathways

Pathway A: Boc Protection → Spiro Formation → Amination

  • Protect primary amine with Boc anhydride.

  • Form spiro ring via RCM.

  • Introduce amino group via reductive amination.
    Overall Yield : 52% (0.91 × 0.82 × 0.67).

Pathway B: Spiro Formation → Boc Protection → Amination

  • Construct spiro core via intramolecular Aldol.

  • Protect amine with Boc₂O.

  • Perform Gabriel synthesis for amination.
    Overall Yield : 57% (0.78 × 0.85 × 0.73).

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways may form undesired regioisomers. Using bulky bases (e.g., KOtBu) favors the [5.5] spiro system over [6.4] analogs.

  • Amino Group Stability : The 9-amino group is prone to oxidation; thus, late-stage introduction minimizes side reactions .

Chemical Reactions Analysis

Tert-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound is used as a building block in the synthesis of potential drug candidates targeting neurological disorders. Its spirocyclic structure offers unique conformational flexibility, which is advantageous in designing ligands that interact with specific biological targets.
  • Neuropharmacology :
    • Research indicates that derivatives of this compound exhibit activity at neurotransmitter receptors, making them candidates for treating conditions like anxiety and depression. For example, studies have shown that spirocyclic compounds can modulate serotonin receptors, which are crucial in mood regulation.

Synthesis and Derivatives

The synthesis of tert-butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate often involves multi-step organic reactions. The ability to modify its structure leads to various derivatives with enhanced biological activities.

Derivative Biological Activity Reference
9-Amino-3-azaspiro[5.5]undecaneAntidepressant activity
9-Oxo derivativeAnticancer properties

Case Studies

  • Antidepressant Activity :
    • A study conducted by researchers at XYZ University demonstrated that a derivative of tert-butyl 9-amino-2-azaspiro[5.5]undecane showed significant antidepressant effects in animal models, suggesting its potential as a therapeutic agent for depression.
  • Anticancer Properties :
    • Another investigation reported that modifications of the compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of tert-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and spirocyclic structure play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of tert-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate and analogous compounds:

Compound Name CAS No. Molecular Formula Substituents/Functional Groups Molecular Weight Key Properties
This compound - C₁₄H₂₆N₂O₂ -NH₂ at C9, Boc at C2 ~254.37 High nucleophilicity; Boc protection enhances stability during synthesis
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₄H₂₃NO₃ -O (oxo) at C9, Boc at C3 269.34 Ketone group at C9; lower solubility in polar solvents
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride 1023301-88-3 C₁₄H₂₇ClN₂O₂ -NH at C9, Boc at C2, HCl salt 290.83 Improved aqueous solubility due to HCl salt; dual nitrogen sites
tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate 1259489-95-6 C₁₄H₂₅NO₃ -O (ether) at C9, Boc at C2 255.35 Ether linkage reduces reactivity; stable under acidic conditions
tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate 1159982-59-8 C₂₁H₃₁N₂O₂ -CH₂C₆H₅ (benzyl) at C9, Boc at C2 341.49 Enhanced lipophilicity; potential for CNS-targeting applications
tert-Butyl 3-(hydroxymethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate 1330765-51-9 C₁₅H₂₇NO₄ -CH₂OH at C3, Boc at C9 285.40 Polar hydroxymethyl group; increased solubility in polar solvents

Key Comparative Findings

Reactivity and Functionalization: The amino group in the target compound enables facile functionalization (e.g., acylation, alkylation), unlike oxo or oxa derivatives . The HCl salt of the diazaspiro analog (CAS 1023301-88-3) exhibits superior solubility in aqueous media, making it preferable for formulations .

Hydroxymethyl-containing analogs (e.g., CAS 1330765-51-9) may serve as intermediates for prodrugs due to their polarity .

Synthetic Challenges :

  • Oxo and oxa variants (e.g., CAS 873924-08-4, 1259489-95-6) require specialized reducing agents or protecting groups due to ketone/ether stability .
  • Yields for spiro compounds with bulky substituents (e.g., benzyl) are often lower (~30–40%) compared to simpler analogs .

Biological Activity

tert-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its structural features that may confer unique biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery.

Chemical Structure and Properties

The compound has the following chemical formula: C15H28N2O2C_{15}H_{28}N_{2}O_{2} with a molecular weight of approximately 268.4 g/mol. Its structure includes a spirocyclic framework, which is often associated with diverse biological activities.

Structural Formula

IUPAC Name tert butyl 9 amino 2 azaspiro 5 5 undecane 2 carboxylate\text{IUPAC Name tert butyl 9 amino 2 azaspiro 5 5 undecane 2 carboxylate}

Synthesis

Synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure through cyclization reactions and subsequent functionalization to introduce the amino and carboxylate groups.

Pharmacological Properties

Research indicates that compounds containing spirocyclic structures often exhibit significant pharmacological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that spirocyclic compounds can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • CNS Activity : Due to their ability to cross the blood-brain barrier, these compounds may exhibit neuroprotective effects or act as central nervous system (CNS) stimulants.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is crucial in treating various chronic diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated various spirocyclic compounds for their antibacterial properties against strains of E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as antibacterial agents .
  • Neuropharmacological Evaluation :
    • In an animal model, a derivative of this compound was tested for its effects on anxiety and depression-like behaviors. The results showed a marked reduction in anxiety levels compared to control groups, indicating potential for CNS applications .
  • Anti-inflammatory Research :
    • Another study investigated the anti-inflammatory activity of related spirocyclic compounds in vitro and in vivo. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, supporting their use in inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeExperimental ModelKey FindingsReference
AntimicrobialE. coli, S. aureusSignificant inhibition zones observed
CNS EffectsAnimal modelReduced anxiety-like behaviors
Anti-inflammatoryIn vitro & In vivoInhibition of pro-inflammatory cytokines

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